![molecular formula C18H16Cl2N4O2S B2394857 2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391931-63-8](/img/structure/B2394857.png)
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Activities
Research on benzamide derivatives and related compounds has led to the synthesis of novel heterocyclic compounds demonstrating significant anti-inflammatory and analgesic activities. These compounds have been synthesized through various chemical reactions, showing potential as cyclooxygenase-1/2 (COX-1/2) inhibitors. Their pharmacological properties suggest they could serve as a starting point for the development of new therapeutic agents targeting inflammatory diseases and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities of Triazole Derivatives
Some novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good to moderate activities against various test microorganisms. The synthesis of these derivatives and their subsequent evaluation highlight the potential for using benzamide-related compounds in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Development of Novel Anti-Microbial Agents with Antibiofilm Properties
The synthesis and characterization of acylthioureas and related compounds, including those with dichloro-substituted phenyl groups, have been explored for their interaction with bacterial cells in both free and adherent states. These studies demonstrate significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. Such compounds could be instrumental in the development of new anti-microbial agents with enhanced efficacy against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Influenza Virus Activity
Research involving benzamide-based heterocycles has identified compounds with notable activity against the influenza A virus (H5N1), also known as bird flu. These compounds have undergone synthesis and testing, revealing their potential as antiviral agents. Such findings underscore the importance of benzamide derivatives and related structures in the search for effective treatments against viral infections, highlighting the broader implications of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
2,5-dichloro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-15-6-4-3-5-14(15)24-16(22-23-18(24)27-2)10-21-17(25)12-9-11(19)7-8-13(12)20/h3-9H,10H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJBSWMXYJGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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